molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B571887
CAS RN: 1227270-43-0
M. Wt: 283.305
InChI Key: FJXJFIFKDADEBO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, also known as 1-PPS, is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It has been used in several research studies to investigate its pharmacological properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as an intermediate in various chemical synthesis processes. It has been used efficiently in sulfonation reactions with chlorosulfonic acid in acetonitrile, leading to the development of a clean protocol for direct synthesis of corresponding sulfonyl chlorides. These intermediates can be transformed into various sulfonamide derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Janosik et al., 2006). Additionally, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been applied to synthesize 2-aryl/alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its application in cross-coupling reactions to access a variety of structurally diverse molecules (Suresh et al., 2013).

Biological Activity and Applications

Research has also focused on the biological activities of pyrrolo[2,3-b]pyridine scaffolds. New biologically active pyrrolo[2,3-b]pyridine derivatives have been synthesized and characterized, indicating the potential of these compounds in medicinal chemistry and drug design due to their structural properties and biological activities (Sroor, 2019). These findings open avenues for further exploration of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives in the development of new pharmaceuticals.

Material Science and Optoelectronics

In material science, derivatives of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been investigated for their structural and optical properties. Studies on pyrazolo pyridine derivatives have reported on their thermal, structural, optical, and diode characteristics, highlighting their potential applications in optoelectronics and as photosensors (Zedan et al., 2020). These investigations demonstrate the compound's utility in the development of new materials with specific electronic and optical properties.

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJFIFKDADEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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